molecular formula C₂₄H₂₁F₂NO₃ B1147071 (3R,4S)-1-(4-fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one CAS No. 163380-16-3

(3R,4S)-1-(4-fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one

Cat. No. B1147071
M. Wt: 409.43
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The compound of interest, (3R,4S)-1-(4-fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one, represents a significant area of research in medicinal chemistry, particularly in the context of cholesterol absorption inhibition. This compound, identified through structured activity relationship (SAR) analysis, has been designed to enhance activity while blocking potential sites of detrimental metabolic oxidation (Rosenblum et al., 1998).

Synthesis Analysis

The synthesis of this compound involves strategic modifications to improve its efficacy as an inhibitor of intestinal cholesterol absorption. The precursor molecules and metabolites were analyzed, leading to the design of this compound to exploit beneficial oxidation and mitigate harmful metabolic processes. This synthesis showcases a meticulous approach to enhancing the pharmacological profile of cholesterol absorption inhibitors (Rosenblum et al., 1998).

Molecular Structure Analysis

Molecular structure analysis is pivotal in understanding the interaction of this compound with biological targets. The presence of strategically placed hydroxyl groups and fluorine atoms plays a crucial role in its activity. This structural design is informed by a deep understanding of the compound's molecular interactions within the biological milieu, leading to its remarkable efficacy in cholesterol absorption inhibition (Rosenblum et al., 1998).

Chemical Reactions and Properties

The compound's design is based on its chemical reactivity and properties, aiming to enhance its stability and biological efficacy. Through the analysis of potential metabolites and their impact on the compound's activity, researchers have developed a molecule with optimized features for inhibiting cholesterol absorption, demonstrating the intricate balance between chemical reactivity and desired pharmacological properties (Rosenblum et al., 1998).

Physical Properties Analysis

Understanding the physical properties of this compound, such as solubility, stability, and crystalline structure, is essential for its development as a pharmacological agent. These properties influence the compound's formulation, delivery, and bioavailability, directly impacting its therapeutic potential and efficacy in clinical settings (Rosenblum et al., 1998).

Chemical Properties Analysis

The chemical properties, including reactivity, metabolism, and interactions with biological molecules, underpin the compound's mechanism of action. By examining these properties, researchers aim to refine the compound's effectiveness and reduce potential metabolic liabilities, ensuring that it selectively targets the intended biological pathways for cholesterol absorption inhibition (Rosenblum et al., 1998).

Scientific Research Applications

  • Cholesterol Absorption Inhibition : Ezetimibe is a potent, orally active inhibitor of cholesterol absorption, significantly reducing plasma cholesterol levels. It inhibits the intestinal absorption of cholesterol, thereby impacting cholesterol levels in the body (Rosenblum et al., 1998).

  • Crystal Structure Analysis : The crystal structure of ezetimibe anhydrate has been determined, providing insights into its molecular configuration and interactions, which are critical for understanding its mechanism of action (Brüning et al., 2010).

  • Biotransformation Studies : Fungal biotransformation of ezetimibe has been studied, leading to the identification of new metabolites. This research highlights the capabilities of fungi to metabolize drugs and the potential for discovering novel therapeutic agents (Pervaiz et al., 2014).

  • Microbial Reduction for Synthesis : The microbial reduction of ezetimibe intermediates using Rhodococcus fascians MO22 has been demonstrated. This approach offers an alternative method for synthesizing ezetimibe, potentially with higher efficiency and selectivity (Kyslíková et al., 2010).

  • Effect on Hypercholesterolemia : Ezetimibe effectively decreases diet-induced hypercholesterolemia in animal models. Its role in reducing low-density lipoprotein cholesterol, while not affecting high-density lipoprotein cholesterol and plasma triglyceride levels, has been studied (van Heek et al., 2001).

  • Metabolic Pathway Analysis : The metabolic pathways of ezetimibe, particularly its glucuronidation by specific UDP-glucuronosyltransferase enzymes, have been identified, providing essential information for understanding its pharmacokinetics and interactions (Ghosal et al., 2004).

  • Analytical Method Development : Analytical methods for determining ezetimibe in pharmaceutical formulations have been developed, contributing to the quality control and standardization of ezetimibe-containing medications (Walode et al., 2012).

properties

IUPAC Name

(3R,4S)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNTVTPDXPETLC-DNVJHFABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@H](C4=CC=C(C=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-1-(4-fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one

CAS RN

163380-16-3
Record name (3R,4S)-1-(4-Fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK57VS6W4C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
中木敏夫 - LiSA, 2007 - cir.nii.ac.jp
(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | CiNii Research CiNii 国立情報学研究所 学術情報ナビゲータ[サイニィ] 詳細へ移動 検索フォームへ移動 論文・データをさがす 大学図書館の本をさがす 日本の博士論文をさがす English 検索 タイトル 人物/団体名 所属機関 ISSN DOI 期間 ~ 本文リンク 本文リンクあり データソース JaLC IRDB Crossref DataCite NDL NDL-Digital RUDA JDCat NINJAL CiNii Articles CiNii Books CiNii Dissertations DBpedia Nikkei BP KAKEN Integbio 公共データカタログ すべて 研究 …
Number of citations: 0 cir.nii.ac.jp

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